

crystal structure of tetraalkylammonium compounds

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Compound of Interest

Compound Name: Tetrapropylammonium bisulfate

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An In-depth Technical Guide on the Crystal Structure of Tetraalkylammonium Compounds

Abstract

Tetraalkylammonium (TAA) compounds are a versatile class of organic salts with wide-ranging applications in organic synthesis, materials science, and pharmacology. Their utility as phase-transfer catalysts, templates for porous material synthesis, and active pharmaceutical ingredients is fundamentally linked to their three-dimensional structure in the solid state.^{[1][2][3]} This technical guide provides a comprehensive overview of the crystal structure of TAA compounds, detailing the experimental and computational methodologies used for their characterization. It presents key crystallographic data in a structured format and outlines the workflows involved in structure determination, making it an essential resource for researchers, scientists, and professionals in drug development.

Fundamentals of Tetraalkylammonium Crystal Structures

The crystal structure of a tetraalkylammonium salt is determined by the interplay of electrostatic interactions, van der Waals forces, and hydrogen bonding. The core components are a central nitrogen atom bonded to four alkyl groups, forming a cation, and an associated anion. The size and shape of both the cation (determined by the length of the alkyl chains) and the anion significantly influence the resulting crystal packing.

A notable characteristic of TAA salts is their tendency to exhibit polymorphism, where a single compound can crystallize into multiple different crystal structures.^[4] For example, tetramethylammonium triiodide is known to have multiple polymorphic phase transitions, with two distinct structures (Pnnm and P21/c) having been crystallographically characterized.^[4] These polymorphs can display different physical properties, including solubility and thermal stability, which are critical considerations in pharmaceutical development.

Experimental Methodologies for Structure Determination

The definitive determination of a TAA compound's crystal structure relies on a combination of synthesis, crystal growth, and characterization techniques.

Synthesis and Crystal Growth

Growing single crystals of sufficient size and quality is the prerequisite for structural analysis by X-ray diffraction. Several methods are commonly employed:

- **Solution-Based Synthesis and Slow Evaporation:** This is a widely used technique for obtaining high-quality single crystals. The TAA salt is synthesized, and the reagents are dissolved in a suitable solvent or solvent mixture. Slow evaporation of the solvent under ambient conditions gradually increases the concentration, leading to the formation of crystals. For instance, red needle-like crystals of orthorhombic tetrapentylammonium triiodide (NPe₄I₃) were formed over five days by dissolving tetrapentylammonium iodide and iodine in methanol and allowing the solution to evaporate.^[4]
- **High-Throughput Nano-Crystallization:** To accelerate the discovery of new salt forms and polymorphs, high-throughput screening methods have been developed. These techniques use robotics to perform hundreds of crystallization experiments in parallel using nanoliter volumes of the analyte solution.^{[5][6]} A combination of ion exchange screening and vapor diffusion can yield single crystals suitable for X-ray analysis directly from the screen, conserving valuable material.^[5]
- **Crystallization by Sublimation:** For certain organic salts, sublimation can be an effective method for growing crystals from the gas phase. The selective growth of either a salt or a co-

crystal can be controlled by varying experimental conditions such as temperature and pressure.[7]

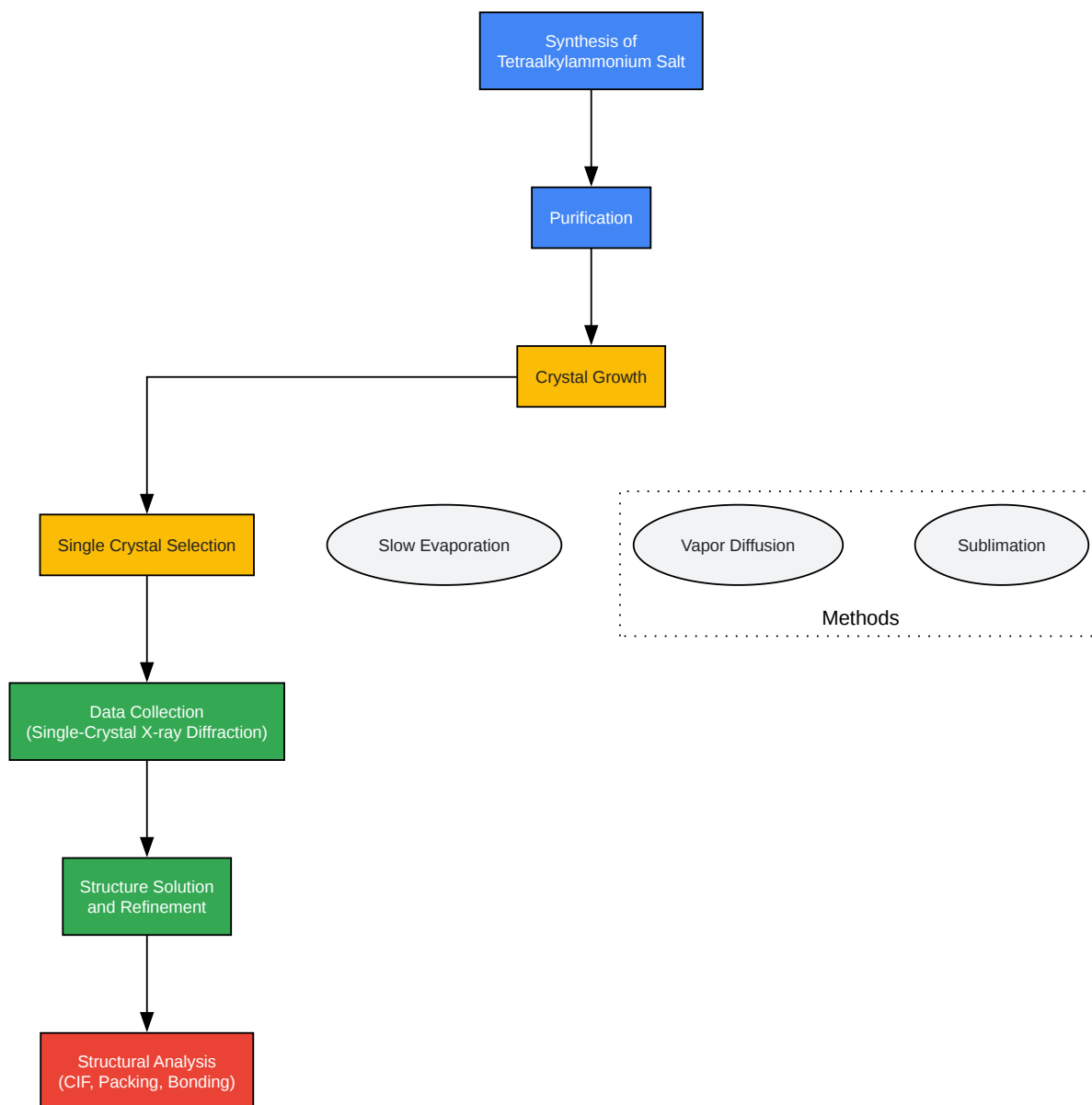


Figure 1: General Experimental Workflow for Crystal Structure Determination

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Structure Characterization Techniques

- **Single-Crystal X-ray Diffraction (SCXRD):** This is the gold standard for determining the atomic-level three-dimensional structure of a crystalline solid.[8] The process involves mounting a single crystal on a diffractometer, irradiating it with X-rays, and collecting the diffraction pattern. The data are then used to solve the crystal structure and refine the atomic positions and thermal parameters.[9]
- **X-ray Pair Distribution Function (XPDF):** While SCXRD requires single crystals, the XPDF technique can provide structural information from polycrystalline or even amorphous materials. It is particularly useful for probing the local molecular structure in solution prior to crystallization, which can offer insights into the crystallization process itself.[10]
- **Spectroscopic and Thermal Analysis:** Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Differential Scanning Calorimetry (DSC) are used to complement diffraction data. They confirm the chemical identity and can detect phase transitions in the solid state.[11][12]

Crystallographic Data of Representative TAA Compounds

The following tables summarize crystallographic data for a selection of tetraalkylammonium compounds, illustrating the structural diversity within this class.

Table 1: Crystallographic Data for Selected Tetraalkylammonium Triiodides.[4]

Compound	Polymorph	Crystal System	Space Group	Key Structural Feature
Tetrapentylammonium Triiodide (NPe ₄ I ₃)	1a	Orthorhombic	Pbcm	Asymmetric triiodide anion (Δ I-I = 0.0824 Å)
Tetrapentylammonium Triiodide (NPe ₄ I ₃)	1b	Monoclinic	C2/c	Symmetric triiodide anion
Tetramethylammonium Triiodide (NMe ₄ I ₃)	-	Orthorhombic	Pnnm	Known to exhibit polymorphism
Tetramethylammonium Triiodide (NMe ₄ I ₃)	-	Monoclinic	P2 ₁ /c	Known to exhibit polymorphism

Table 2: Crystallographic Data for Various Tetraalkylammonium Salts.

Compound	Crystal System	Space Group	Unit Cell Parameters	Reference
$[N(CH_3)_4]_2CoCl_2Br_2$	Orthorhombic	Pnma	$a = 12.384 \text{ \AA}$, $b = 9.058 \text{ \AA}$, $c = 15.647 \text{ \AA}$	
Tetramethylammonium 1,1,7,7-tetracyanohepta-2,4,6-trienide	Triclinic	P-1	$a = 7.152 \text{ \AA}$, $b = 10.395 \text{ \AA}$, $c = 12.924 \text{ \AA}$, $\alpha = 74.49^\circ$, $\beta = 80.89^\circ$, $\gamma = 83.13^\circ$	[9]
Tetraphenylammonium (Ph_4N^+) Salt	Monoclinic	P2 ₁ /n	C–N bond length: 1.529 \AA	
(2-amino-5-picolinium) tetrachlorocobaltate(II)	Monoclinic	P2 ₁ /c	$a = 8.073 \text{ \AA}$, $b = 14.630 \text{ \AA}$, $c = 15.691 \text{ \AA}$, $\beta = 103.03^\circ$	[11]

Computational Approaches in Structure Determination

Computational methods are increasingly used to complement experimental efforts in solid-form screening and characterization.

- **Crystal Structure Prediction (CSP):** CSP methodologies can generate a landscape of possible crystal structures for a given molecule, ranked by their lattice energy. This approach has been successfully applied to organic salts to rationalize observed polymorphic behavior and guide experimental efforts toward discovering new forms.[8]
- **Lattice Energy Minimization:** Using a distributed multipole-based electrostatic model, these calculations can model crystal structures and help confirm the correct proton position in salts versus co-crystals.[8] The synergy between computational prediction and experimental validation streamlines the process of solid-form selection.

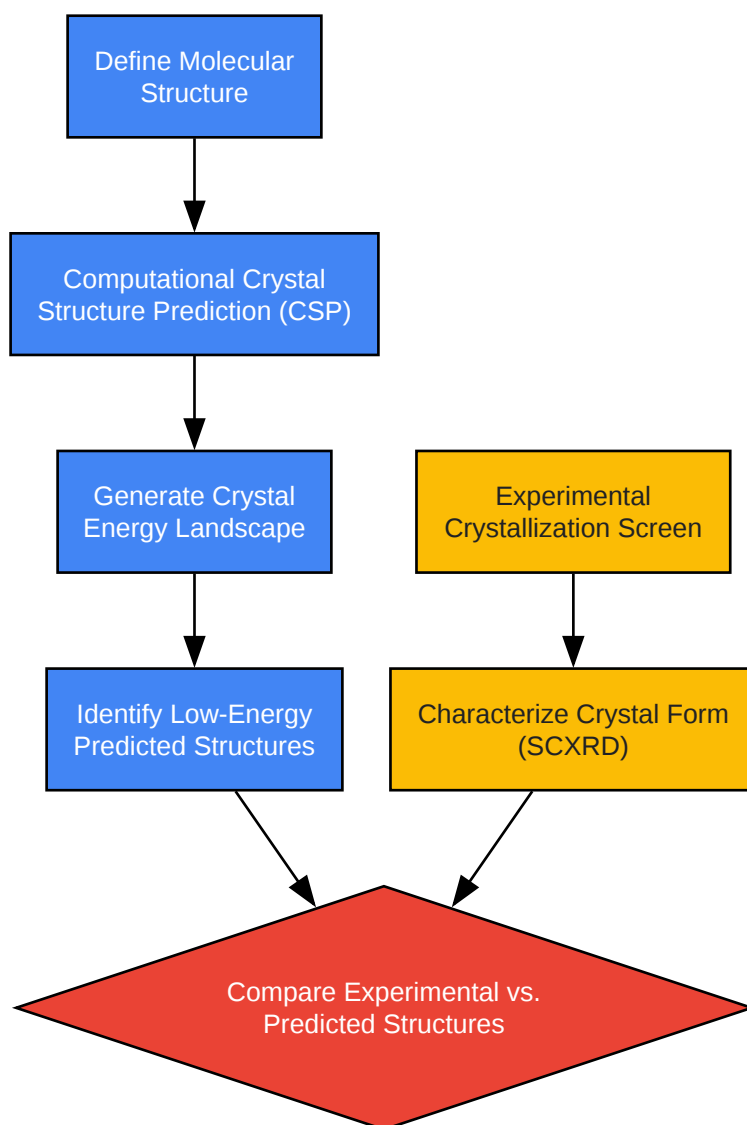


Figure 2: Synergy Between Computational and Experimental Methods

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Factors Influencing Crystal Packing and Applications

The precise arrangement of ions in the crystal lattice dictates the material's macroscopic properties and is influenced by several factors. The structure, in turn, governs the compound's function in various applications.

- **Cation and Anion Properties:** The length of the alkyl chains on the TAA cation and the size, shape, and charge of the anion are primary determinants of the packing efficiency and the resulting crystal structure.
- **Hydrogen Bonding:** Although TAA cations lack traditional hydrogen bond donors, weak C–H...X hydrogen bonds (where X is an acceptor atom on the anion or solvent) can play a significant role in directing the crystal packing.[12][13] This is particularly relevant in catalysis, where such interactions can create a specific chiral environment.[12]
- **Drug Development:** Approximately half of all pharmaceutical drugs are marketed as salts to improve properties like solubility and stability.[8] Understanding the crystal structure is paramount for selecting the optimal salt form with desired physicochemical properties and ensuring batch-to-batch consistency. The ability of TAA compounds to act as, for example, potassium channel blockers makes their structural characterization crucial for understanding their mechanism of action.[3]

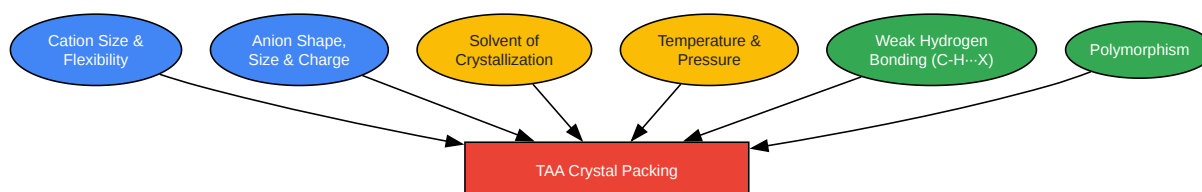


Figure 3: Key Factors Influencing TAA Crystal Packing

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Conclusion

The crystal structure of tetraalkylammonium compounds is a cornerstone of their function and application across chemistry and pharmacology. A deep understanding of their solid-state forms, achieved through a synergistic combination of advanced experimental techniques like single-crystal X-ray diffraction and powerful computational prediction methods, is essential. This guide has outlined the key methodologies for determining these structures and presented representative data that highlight the structural richness of this class of compounds. For

researchers and professionals, this structural knowledge is critical for designing novel catalysts, engineering advanced materials, and developing effective and stable pharmaceutical products.

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